

# A Comparative Review of Next-Generation SIRPα-Fc Fusion Proteins in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The CD47-SIRP $\alpha$  axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Disrupting this "don't eat me" signal has become a promising strategy in cancer immunotherapy. Next-generation SIRP $\alpha$ -Fc fusion proteins are at the forefront of this approach, designed to block CD47 and unleash the phagocytic potential of macrophages against tumors. This guide provides a comparative overview of leading next-generation SIRP $\alpha$ -Fc fusion proteins, supported by preclinical and clinical data, to aid researchers in this dynamic field.

## Mechanism of Action: A Dual Approach to Tumor Cell Elimination

SIRP $\alpha$ -Fc fusion proteins are engineered biologic drugs that consist of the extracellular domain of SIRP $\alpha$  linked to the Fc region of an antibody. Their primary mechanism involves binding to CD47 on tumor cells, thereby preventing its interaction with SIRP $\alpha$  on macrophages. This blockage inhibits the downstream signaling cascade that suppresses phagocytosis. Furthermore, the Fc portion of the fusion protein can engage Fcy receptors (FcyR) on macrophages, providing a pro-phagocytic "eat me" signal. This dual mechanism of blocking an inhibitory signal and providing an activating signal is a key feature of many next-generation SIRP $\alpha$ -Fc fusion proteins.



Below is a diagram illustrating the CD47-SIRP $\alpha$  signaling pathway and its inhibition by a SIRP $\alpha$ -Fc fusion protein.



Click to download full resolution via product page

**Caption:** CD47-SIRPα Signaling and Therapeutic Blockade.

## Comparative Analysis of Key Next-Generation SIRPα-Fc Fusion Proteins

Several next-generation SIRPα-Fc fusion proteins have entered clinical development, each with distinct characteristics. The following tables summarize available data on some of the most prominent candidates: TTI-621, ALX148, IMM01, and HCB101.

### **Table 1: Molecular Characteristics and Binding Affinities**



| Feature                         | TTI-621<br>(Ontorpacept) | ALX148<br>(Evorpacept)      | IMM01                            | HCB101             |
|---------------------------------|--------------------------|-----------------------------|----------------------------------|--------------------|
| SIRPα Variant                   | Wild-type                | High-affinity<br>engineered | V2 variant with<br>N80A mutation | Affinity-optimized |
| Fc Backbone                     | Human IgG1               | Inactive Human<br>IgG       | Human IgG1                       | Human IgG4         |
| Binding Affinity to CD47        | Lower affinity           | High affinity               | EC50: 0.4967<br>nM               | High affinity      |
| Red Blood Cell<br>(RBC) Binding | Minimal                  | Low                         | No human RBC<br>binding          | Low                |

Table 2: Preclinical Efficacy and In Vitro Activity

| Parameter                          | TTI-621<br>(Ontorpacept)                                     | ALX148<br>(Evorpacept)                       | IMM01                                      | HCB101                                         |
|------------------------------------|--------------------------------------------------------------|----------------------------------------------|--------------------------------------------|------------------------------------------------|
| ADCP Induction                     | Strong                                                       | Enhanced                                     | Strong                                     | Strong                                         |
| ADCC Induction                     | Yes                                                          | No (inactive Fc)                             | Moderate                                   | Preserved                                      |
| CDC Induction                      | Not a primary mechanism                                      | No                                           | No                                         | Not a primary mechanism                        |
| In Vivo<br>Monotherapy<br>Activity | Potent anti-tumor<br>activity in AML<br>xenograft<br>models. | Modest                                       | Strong in hematological malignancies.      | Significant tumor growth inhibition.           |
| In Vivo<br>Combination<br>Activity | Synergistic<br>effects with other<br>agents.                 | Potent activity with therapeutic antibodies. | Synergistic with PD-1/PD-L1 and HER2 mAbs. | Synergistic with anti-HER2 and anti-EGFR mAbs. |

**Table 3: Clinical Development and Safety Profile** 



| Aspect                          | TTI-621<br>(Ontorpacept)                     | ALX148<br>(Evorpacept)                       | IMM01                                                 | HCB101                                   |
|---------------------------------|----------------------------------------------|----------------------------------------------|-------------------------------------------------------|------------------------------------------|
| Highest<br>Development<br>Phase | Phase 1/2                                    | Phase 2/3                                    | Phase 2                                               | Phase 1                                  |
| Indications                     | Hematologic<br>Malignancies,<br>Solid Tumors | Solid Tumors,<br>Hematologic<br>Malignancies | Relapsed/Refract<br>ory Lymphoma,<br>Solid Tumors     | Solid and Hematologic Malignancies       |
| Key Safety<br>Findings          | Transient<br>thrombocytopeni<br>a            | Generally well-<br>tolerated                 | Favorable safety profile, transient thrombocytopenia. | Cytopenia-<br>sparing safety<br>profile. |
| Dose-Limiting Toxicities        | Thrombocytopeni<br>a                         | Not specified                                | None observed up to 1.0 mg/kg.                        | No DLTs<br>observed up to<br>24.0 mg/kg. |

## **Key Experimental Methodologies**

The evaluation of next-generation SIRP $\alpha$ -Fc fusion proteins relies on a series of standardized in vitro and in vivo assays. Below are outlines of the core experimental protocols.

## **In Vitro Phagocytosis Assay**

This assay is fundamental to assessing the primary function of SIRP $\alpha$ -Fc fusion proteins.

Objective: To quantify the ability of the fusion protein to induce macrophage-mediated phagocytosis of tumor cells.

#### Methodology:

- Cell Preparation:
  - Culture human or murine macrophages (e.g., from PBMCs or bone marrow).
  - Label target tumor cells with a fluorescent dye (e.g., CFSE or pHrodo).



#### • Co-culture:

- Co-culture the macrophages and labeled tumor cells at a specific effector-to-target ratio.
- $\circ~$  Add the SIRP $\alpha\textsc{-}\text{Fc}$  fusion protein or control IgG to the co-culture.
- Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
- Analysis:
  - Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b or F4/80) with a different fluorophore.
  - Analyze the samples by flow cytometry. The percentage of double-positive cells (macrophage marker and tumor cell label) indicates the level of phagocytosis.

The following diagram illustrates a typical experimental workflow for an in vitro phagocytosis assay.





Click to download full resolution via product page

Caption: In Vitro Phagocytosis Assay Workflow.

## In Vivo Tumor Xenograft Model



This model is crucial for evaluating the anti-tumor efficacy of SIRP $\alpha$ -Fc fusion proteins in a living organism.

Objective: To assess the ability of the fusion protein to inhibit tumor growth in vivo.

#### Methodology:

- Cell Implantation:
  - Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth and Treatment:
  - Allow tumors to establish to a palpable size.
  - Administer the SIRPα-Fc fusion protein, control IgG, or vehicle to the mice via a specified route (e.g., intravenous or intraperitoneal) and schedule.
- Monitoring:
  - Measure tumor volume regularly using calipers.
  - Monitor the health and body weight of the mice.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumor weight and volume are compared between treatment groups.
  - Further analysis of the tumor microenvironment (e.g., macrophage infiltration) can be performed via immunohistochemistry or flow cytometry.

### Conclusion

Next-generation SIRP $\alpha$ -Fc fusion proteins represent a promising class of cancer immunotherapies with the potential to treat a wide range of hematologic and solid



malignancies. While all aim to block the CD47-SIRP $\alpha$  "don't eat me" signal, they differ in their molecular design, binding affinities, Fc effector function, and consequently, their preclinical and clinical profiles. The choice of a specific SIRP $\alpha$  variant and Fc backbone has significant implications for both efficacy and safety, particularly concerning hematological toxicities. As more clinical data becomes available, a clearer picture of the therapeutic potential and optimal application of each of these novel agents will emerge, paving the way for new and effective cancer treatment paradigms.

• To cite this document: BenchChem. [A Comparative Review of Next-Generation SIRPα-Fc Fusion Proteins in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#comparative-review-of-next-generation-sirp-fc-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com